molecular formula C17H28Cl2N2O3 B6132071 N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

Cat. No.: B6132071
M. Wt: 379.3 g/mol
InChI Key: RIWGNHATSZTHCZ-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorinated aromatic ring, and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Aromatic Intermediate: The starting material, 5-chloro-2-ethoxy-3-methoxybenzaldehyde, is synthesized through the chlorination of 2-ethoxy-3-methoxybenzaldehyde.

    Reductive Amination: The aromatic intermediate undergoes reductive amination with 3-morpholin-4-ylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity starting materials and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the aromatic ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-[(5-chloro-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
  • N-[(5-chloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic ring (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and biological activity.
  • Uniqueness: N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O3.ClH/c1-3-23-17-14(11-15(18)12-16(17)21-2)13-19-5-4-6-20-7-9-22-10-8-20;/h11-12,19H,3-10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGNHATSZTHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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